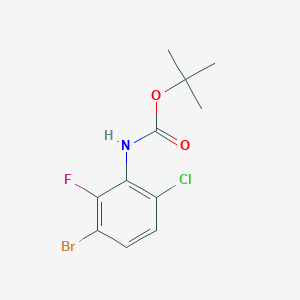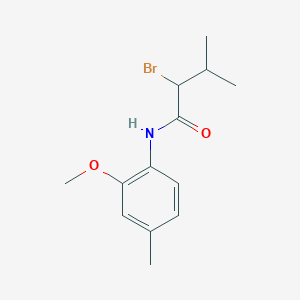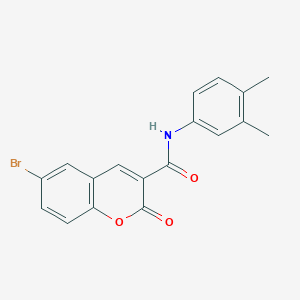![molecular formula C17H19FN4O3 B2672487 3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea; acetic acid CAS No. 2580219-73-2](/img/structure/B2672487.png)
3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea; acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea; acetic acid is a complex organic compound that combines the structural features of a urea derivative and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea typically involves multiple steps:
Formation of the carbamimidoylphenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a carbamimidoylating agent under controlled conditions.
Coupling with 2-fluorophenyl isocyanate: The intermediate is then reacted with 2-fluorophenyl isocyanate to form the desired urea derivative.
Acetylation: Finally, the urea derivative is acetylated using acetic anhydride in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 3-[(3-carbamimidoylphenyl)methyl]-1-(2-chlorophenyl)urea
- 3-[(3-carbamimidoylphenyl)methyl]-1-(2-bromophenyl)urea
- 3-[(3-carbamimidoylphenyl)methyl]-1-(2-iodophenyl)urea
Uniqueness
The presence of the fluorine atom in 3-[(3-carbamimidoylphenyl)methyl]-1-(2-fluorophenyl)urea imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it distinct from its chloro, bromo, and iodo analogs.
特性
IUPAC Name |
acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O.C2H4O2/c16-12-6-1-2-7-13(12)20-15(21)19-9-10-4-3-5-11(8-10)14(17)18;1-2(3)4/h1-8H,9H2,(H3,17,18)(H2,19,20,21);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBPMASHRKFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)C(=N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide](/img/structure/B2672405.png)



![N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2672410.png)
![6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2672411.png)


![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2672416.png)

![3-(2-methoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672419.png)


